2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound is a derivative of thieno[2,3-c]pyridine . Thieno[2,3-c]pyridine derivatives are known to be used as ATP-mimetic kinase inhibitors . They are frequently used in medicinal chemistry due to their ability to form secondary interactions with the biological target of interest .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thieno[2,3-c]pyridine derivatives are generally synthesized using various amines and cyanoacetates . The process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The compound contains a thieno[2,3-c]pyridine scaffold, which is a bicyclic heteroaromatic motif with hydrogen bond donor–acceptor hinge binder motifs . This scaffold is frequently used as ATP-mimetic kinase inhibitors .Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures related to 2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide are often synthesized for their potential biological activities. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems suggests a methodological approach for creating compounds that might exhibit unique biological properties (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005). These methodologies can be crucial for developing new therapeutic agents.
Antimycobacterial Properties
Derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, a structure similar to the compound , have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. This research indicates the potential of such compounds in developing antimicrobial agents. One derivative demonstrated significant activity, highlighting the importance of structural modifications for enhancing biological activity (Radhika Nallangi et al., 2014).
Antidopaminergic Effects
Research into the solid-state conformations and antidopaminergic effects of closely related compounds has provided insights into the interactions with dopamine receptors. These findings are relevant for developing medications targeting neuropsychiatric disorders (T. Högberg et al., 1986). Understanding the structural requirements for receptor binding and activity can guide the synthesis of more effective therapeutic agents.
Cytotoxicity Studies
Compounds structurally related to 2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been synthesized and assessed for their cytotoxic activity against various cancer cell lines. Such studies are crucial for identifying potential anticancer agents. For example, the synthesis and evaluation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives indicate the potential of these compounds in cancer research (Ashraf S. Hassan et al., 2014).
Future Directions
properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-19(2)10-12-14(16(21)24)18(27-15(12)20(3,4)23-19)22-17(25)11-8-6-7-9-13(11)26-5/h6-9,23H,10H2,1-5H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWYWKFKEHHMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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